
4-Oxononanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Oxononanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of nonanoic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of nonanoic acid using metal catalysts such as platinum or palladium. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions: 4-Oxononanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxoacids or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-hydroxynonanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Higher oxoacids or carboxylic acids.
Reduction: 4-Hydroxynonanedioic acid.
Substitution: Esters of this compound.
科学研究应用
4-Oxononanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-oxononanedioic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other biological pathways, leading to various physiological effects.
相似化合物的比较
4-Oxononanedioic acid can be compared with other similar compounds, such as:
Nonanoic acid: Lacks the ketone group and has different chemical properties.
4-Hydroxynonanedioic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
Adipic acid: A shorter dicarboxylic acid with different industrial applications.
The uniqueness of this compound lies in its combination of a ketone group and two carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
71759-57-4 |
|---|---|
分子式 |
C9H14O5 |
分子量 |
202.20 g/mol |
IUPAC 名称 |
4-oxononanedioic acid |
InChI |
InChI=1S/C9H14O5/c10-7(5-6-9(13)14)3-1-2-4-8(11)12/h1-6H2,(H,11,12)(H,13,14) |
InChI 键 |
HFDZTOXOYQEXAZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

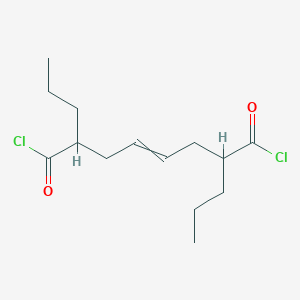

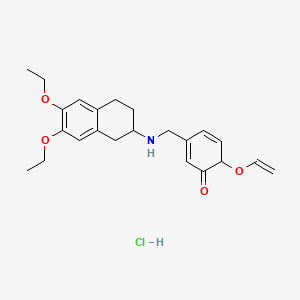
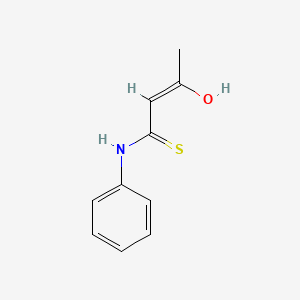
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

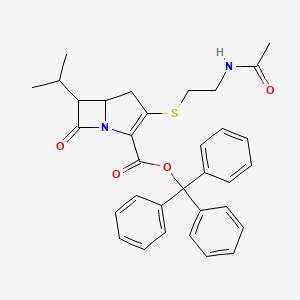
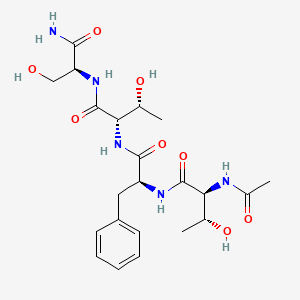
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
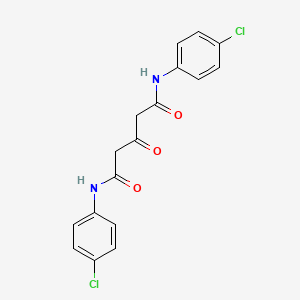
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
